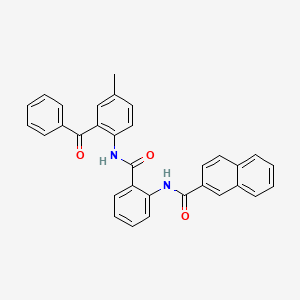
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-naphthamide is a useful research compound. Its molecular formula is C32H24N2O3 and its molecular weight is 484.555. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple aromatic rings and a carbamoyl group. Its molecular formula is C23H22N2O2, with a molecular weight of approximately 370.43 g/mol. The presence of the naphthamide moiety suggests potential interactions with biological macromolecules, particularly proteins involved in enzymatic pathways.
Research indicates that compounds similar to this compound may function through several mechanisms:
- Enzyme Inhibition : Many benzamide derivatives have been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. This inhibition can lead to reduced cellular growth and proliferation in cancer cells .
- Antimicrobial Activity : Some studies suggest that related compounds exhibit antimicrobial properties, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Antitumor Effects : Preliminary studies indicate that certain derivatives may possess antitumor activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Dihydrofolate Reductase (DHFR) | 12.5 | |
| Antimicrobial | Staphylococcus aureus | 15.0 | |
| Antitumor | HCC827 Cell Line | 6.26 | |
| Antitumor | NCI-H358 Cell Line | 6.48 |
Case Studies
- Inhibition of DHFR : A study demonstrated that this compound effectively inhibited DHFR, leading to reduced levels of NADPH within cells, which destabilized the enzyme and subsequently inhibited cell growth .
- Antimicrobial Testing : Another investigation focused on the compound's antimicrobial properties against various pathogens, revealing moderate to strong inhibitory effects against common bacterial strains, suggesting its potential as a lead compound for antibiotic development .
- Antitumor Activity : In vitro assays showed that the compound exhibited significant cytotoxicity against lung cancer cell lines (HCC827 and NCI-H358), indicating its potential as an antitumor agent. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity in treated cells .
Eigenschaften
IUPAC Name |
N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2O3/c1-21-15-18-29(27(19-21)30(35)23-10-3-2-4-11-23)34-32(37)26-13-7-8-14-28(26)33-31(36)25-17-16-22-9-5-6-12-24(22)20-25/h2-20H,1H3,(H,33,36)(H,34,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRWMIMLMLHRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














